Cas no 1241332-34-2 (5,8-Dimethoxy-2-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol)
1241332-34-2 structure
Product Name:5,8-Dimethoxy-2-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol
CAS-nummer:1241332-34-2
MF:C14H17NO3
MW:247.289684057236
CID:5672800
PubChem ID:47014149
Update Time:2025-06-10
5,8-Dimethoxy-2-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol Chemische en fysische eigenschappen
Naam en identificatie
-
- AKOS033493678
- EN300-26622593
- 5,8-dimethoxy-2-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol
- 1241332-34-2
- Z164210186
- 5,8-dimethoxy-2-prop-2-ynyl-3,4-dihydro-1H-isoquinolin-4-ol
- 5,8-Dimethoxy-2-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol
-
- Inchi: 1S/C14H17NO3/c1-4-7-15-8-10-12(17-2)5-6-13(18-3)14(10)11(16)9-15/h1,5-6,11,16H,7-9H2,2-3H3
- InChI-sleutel: IBJJFQNDIQBGJC-UHFFFAOYSA-N
- LACHT: OC1C2C(=CC=C(C=2CN(CC#C)C1)OC)OC
Berekende eigenschappen
- Exacte massa: 247.12084340g/mol
- Monoisotopische massa: 247.12084340g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 3
- Complexiteit: 324
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 0.7
- Topologisch pooloppervlak: 41.9Ų
5,8-Dimethoxy-2-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26622593-0.05g |
5,8-dimethoxy-2-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol |
1241332-34-2 | 95.0% | 0.05g |
$647.0 | 2025-03-20 | |
| Enamine | EN300-26622593-0.1g |
5,8-dimethoxy-2-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol |
1241332-34-2 | 95.0% | 0.1g |
$678.0 | 2025-03-20 | |
| Enamine | EN300-26622593-0.25g |
5,8-dimethoxy-2-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol |
1241332-34-2 | 95.0% | 0.25g |
$708.0 | 2025-03-20 | |
| Enamine | EN300-26622593-0.5g |
5,8-dimethoxy-2-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol |
1241332-34-2 | 95.0% | 0.5g |
$739.0 | 2025-03-20 | |
| Enamine | EN300-26622593-1g |
5,8-dimethoxy-2-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol |
1241332-34-2 | 90% | 1g |
$770.0 | 2023-09-12 | |
| Enamine | EN300-26622593-2.5g |
5,8-dimethoxy-2-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol |
1241332-34-2 | 95.0% | 2.5g |
$1509.0 | 2025-03-20 | |
| Enamine | EN300-26622593-5g |
5,8-dimethoxy-2-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol |
1241332-34-2 | 90% | 5g |
$2235.0 | 2023-09-12 | |
| Enamine | EN300-26622593-10g |
5,8-dimethoxy-2-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol |
1241332-34-2 | 90% | 10g |
$3315.0 | 2023-09-12 | |
| Enamine | EN300-26622593-1.0g |
5,8-dimethoxy-2-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol |
1241332-34-2 | 95.0% | 1.0g |
$770.0 | 2025-03-20 | |
| Enamine | EN300-26622593-5.0g |
5,8-dimethoxy-2-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol |
1241332-34-2 | 95.0% | 5.0g |
$2235.0 | 2025-03-20 |
5,8-Dimethoxy-2-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol Gerelateerde literatuur
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
1241332-34-2 (5,8-Dimethoxy-2-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol) Gerelateerde producten
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Aanbevolen leveranciers
Nantong Boya Environmental Protection Technology Co., Ltd
Goudlid
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
CN Leverancier
Bulk
Shanghai Pearlk Chemicals Co., Ltd.
Goudlid
CN Leverancier
Bulk
Hunan Well Medicine Synthesis Technology Co., Ltd.
Goudlid
CN Leverancier
Reagentie